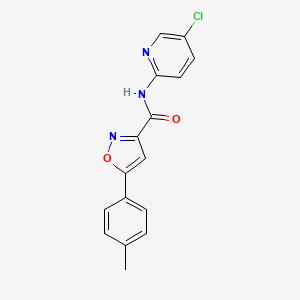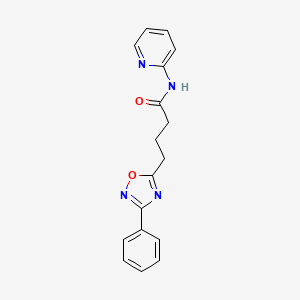![molecular formula C20H24N2O3S B11361510 N,N-diethyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11361510.png)
N,N-diethyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a chemical compound with the following properties:
IUPAC Name: 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Molecular Formula: C₁₆H₁₅NO₄S
Molecular Weight: 317.37 g/mol
Preparation Methods
Industrial Production:: Industrial-scale production methods are proprietary and may vary depending on the manufacturer. Researchers typically optimize synthetic routes for efficiency, yield, and safety.
Chemical Reactions Analysis
Reactions:: The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify the thiazine ring or the acetamide group.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substitution reactions can occur at the ethyl or thiazine positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).
Major Products:: The specific products formed depend on reaction conditions and regioselectivity. Detailed studies are needed to identify major products.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Assessing its pharmacological properties.
Industry: Developing new materials or catalysts.
Mechanism of Action
The exact mechanism of action remains elusive. Further research is necessary to elucidate molecular targets and pathways involved.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, we can explore related compounds:
2-(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[1-(4-methylphenyl)propyl]acetamide:
2-(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide:
These analogs may provide insights into structural variations and unique features.
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N,N-diethyl-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C20H24N2O3S/c1-4-15-11-12-18-17(13-15)16-9-7-8-10-19(16)26(24,25)22(18)14-20(23)21(5-2)6-3/h7-13H,4-6,14H2,1-3H3 |
InChI Key |
NUAKGCQSIQNXDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11361428.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11361436.png)
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11361443.png)
![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11361447.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11361459.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide](/img/structure/B11361467.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11361478.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11361484.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11361486.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11361502.png)
![4-[(2-Methyl-6-phenylpyrimidin-4-YL)amino]-N-(pyridin-2-YL)benzenesulfonamide](/img/structure/B11361505.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11361506.png)
